4-Iodobenzene-1,2-diamine
Overview
Description
4-Iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H7IN2 It consists of a benzene ring substituted with an iodine atom and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the iodination of benzene-1,2-diamine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of benzene-1,2-diamine can be formed.
Oxidation Products: Oxidized derivatives such as nitrobenzene-1,2-diamine.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
4-Iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodobenzene-1,2-diamine involves its interaction with specific molecular targets. The iodine atom and amino groups allow the compound to participate in various chemical reactions, which can modify the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Iodobenzene: Consists of a benzene ring with a single iodine atom.
Benzene-1,2-diamine: Contains two amino groups on the benzene ring without the iodine atom.
4-Bromobenzene-1,2-diamine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 4-Iodobenzene-1,2-diamine is unique due to the presence of both iodine and amino groups, which confer distinct reactivity and potential applications compared to its analogs. The iodine atom provides a site for further functionalization, while the amino groups offer opportunities for hydrogen bonding and other interactions.
Properties
IUPAC Name |
4-iodobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSRKZBOIVBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458761 | |
Record name | 4-iodobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21304-38-1 | |
Record name | 4-iodobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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